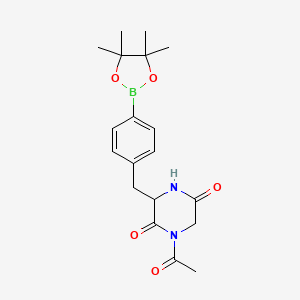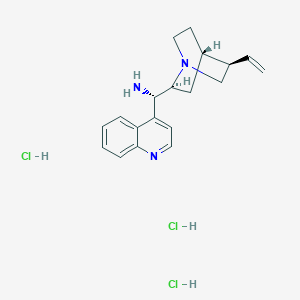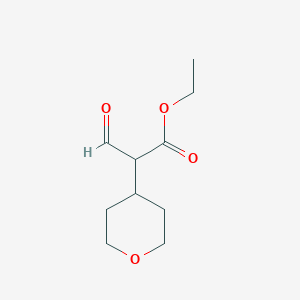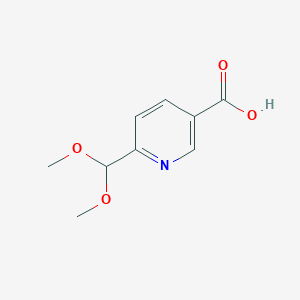
Sodium 2,2-dimethoxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2,2-dimethoxyacetate is an organic sodium salt with the molecular formula C4H7NaO4. It is a derivative of 2,2-dimethoxyacetic acid, where the hydrogen atom of the carboxyl group is replaced by a sodium ion. This compound is used in various chemical reactions and has applications in different fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium 2,2-dimethoxyacetate can be synthesized through the esterification of 2,2-dimethoxyacetic acid with methanol, followed by neutralization with sodium hydroxide. The reaction typically occurs under acidic conditions, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, the production of this compound involves the large-scale esterification of 2,2-dimethoxyacetic acid with methanol. The reaction is catalyzed by an acid, and the resulting ester is then neutralized with sodium hydroxide to form the sodium salt. The product is purified through distillation and crystallization to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 2,2-dimethoxyacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sodium 2,2-dimethoxyacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Used in biochemical studies to investigate metabolic pathways and enzyme activities.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug synthesis.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of sodium 2,2-dimethoxyacetate involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in substitution reactions, where it donates its electron pair to form new chemical bonds. In oxidation and reduction reactions, it undergoes electron transfer processes that result in the formation of new products. The specific molecular targets and pathways depend on the type of reaction and the conditions used .
Vergleich Mit ähnlichen Verbindungen
Sodium 2,2-dimethoxyacetate can be compared with other similar compounds, such as:
Methyl dimethoxyacetate: Similar in structure but lacks the sodium ion.
Ethyl dimethoxyacetate: Similar in structure but has an ethyl group instead of a sodium ion.
Dimethoxyacetic acid: The parent compound without the sodium ion.
Uniqueness
This compound is unique due to its sodium ion, which imparts different chemical properties and reactivity compared to its non-sodium counterparts. This makes it useful in specific chemical reactions and applications where the presence of a sodium ion is beneficial .
Eigenschaften
IUPAC Name |
sodium;2,2-dimethoxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4.Na/c1-7-4(8-2)3(5)6;/h4H,1-2H3,(H,5,6);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJXAWBQTCUKTN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)[O-])OC.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carbonitrile](/img/structure/B8204872.png)




![8-Chlorothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B8204900.png)

![tert-Butyl (2S)-5-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B8204922.png)



![Benzyl (6-bromobenzo[b]thiophen-2-yl)carbamate](/img/structure/B8204955.png)

